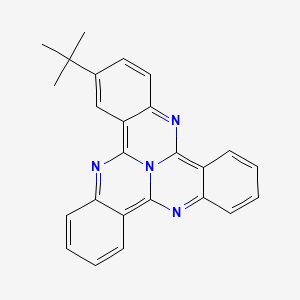

Tricycloquinazoline, 3-tert-butyl-

Description

Tricycloquinazoline (TCQ) is a heterocyclic aromatic compound with the molecular formula C₂₁H₁₂N₄ and a molecular weight of 320.35 g/mol . The 3-tert-butyl derivative of TCQ introduces a bulky tert-butyl (-C(CH₃)₃) group at the 3-position of the central quinazoline nucleus. Key physicochemical properties of the parent TCQ include a high melting point (317–319°C) and planar symmetry, which influence its reactivity and applications .

Properties

CAS No. |

313-94-0 |

|---|---|

Molecular Formula |

C25H20N4 |

Molecular Weight |

376.5 g/mol |

IUPAC Name |

4-tert-butyl-8,16,24,25-tetrazahexacyclo[15.7.1.02,7.09,25.010,15.018,23]pentacosa-1,3,5,7,9,11,13,15,17,19,21,23-dodecaene |

InChI |

InChI=1S/C25H20N4/c1-25(2,3)15-12-13-21-18(14-15)24-27-20-11-7-5-9-17(20)22-26-19-10-6-4-8-16(19)23(28-21)29(22)24/h4-14H,1-3H3 |

InChI Key |

XTKMSARQIJVKCC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC2=C3N=C4C=CC=CC4=C5N3C(=C6C=CC=CC6=N5)N=C2C=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tricycloquinazoline, 3-tert-butyl- typically involves the reaction of cyclohexanone with ethyl chloroacetate in the presence of potassium tert-butoxide. The reaction is conducted in a nitrogen atmosphere to prevent oxidation. The mixture is cooled and stirred, and the resulting product is purified through distillation and ether extraction .

Industrial Production Methods

Industrial production of Tricycloquinazoline, 3-tert-butyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and distillation columns to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the stability of the compound .

Chemical Reactions Analysis

Types of Reactions

Tricycloquinazoline, 3-tert-butyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction typically occurs under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride are used under anhydrous conditions.

Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazoline derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Tricycloquinazoline, 3-tert-butyl- has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing complex organic molecules.

Biology: Studied for its potential antibacterial and anticancer properties.

Medicine: Investigated for its role in drug development, particularly in targeting specific molecular pathways.

Industry: Utilized in the production of advanced materials, such as conjugated microporous polymers and covalent triazine frameworks

Mechanism of Action

The mechanism of action of Tricycloquinazoline, 3-tert-butyl- involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and disrupt cellular processes. The compound’s stability and resistance to metabolism make it effective in maintaining its activity over extended periods .

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

TCQ derivatives vary primarily in substituent type (e.g., methyl, tert-butyl) and position (2- or 3-). Key analogs include:

*Estimated based on substituent addition to TCQ backbone.

Key Observations:

- Electronic Effects : Electron-donating tert-butyl groups may increase electron density in the TCQ core, influencing redox behavior in materials science applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.